CAS No. 1173018-79-5](/img/structure/B1442355.png)

1,7-二甲基黄嘌呤-[13C4,15N3](对黄嘌呤)

描述

Paraxanthine, also known as 1,7-dimethylxanthine, is a major plasma and urinary metabolite of caffeine . It is a dimethylxanthine having the two methyl groups located at positions 1 and 7 . It is a central nervous system stimulant and is the main metabolite of caffeine in humans, making up 80% of the three dimethylxanthine metabolites produced by caffeine demethylation .

Synthesis Analysis

The synthesis of 1,7-Dimethylxanthine involves two steps: acylation reaction of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate using commercially available methylcarbamoyl chloride as the starting material, and cyclization of the pyrimidine ring with aqueous sodium hydroxide .Molecular Structure Analysis

1,7-Dimethylxanthine is a dimethylxanthine having the two methyl groups located at positions 1 and 7 .Chemical Reactions Analysis

Paraxanthine is the primary metabolite of caffeine in humans and other animals. Shortly after ingestion, roughly 84% of caffeine is metabolized into paraxanthine by hepatic cytochrome P450, which removes a methyl group from the N3 position of caffeine .Physical And Chemical Properties Analysis

1,7-Dimethylxanthine has a molecular weight of 187.12 g/mol. It has a melting point of 294-296 °C .科学研究应用

药理特征和生物活性

1,7-二甲基黄嘌呤(对黄嘌呤)作为咖啡因的代谢物,因其内在的生物活性而在药理学研究中发挥着重要作用。研究探讨了其对细胞中离子电流的影响,揭示了其在调节细胞过程中潜在的作用机制。例如,对黄嘌呤和哌嗪衍生物 KMUP-1 的研究表明,它对垂体瘤细胞中的电压门控钠离子和钙离子供能钾离子的电流有影响,阐明了其药理特性和潜在的治疗应用 (Y. Lo 等人,2015 年)。

分析方法

开发用于量化生物样品中黄嘌呤衍生物(包括对黄嘌呤)的分析方法对于药代动力学和毒理学研究至关重要。一种采用气相色谱和同位素稀释质谱(GC-IDMS)的方法已被描述用于测定人血浆或血清中的茶碱和其他黄嘌呤,展示了临床和研究应用所需的准确性和特异性 (M. Kress 等人,2002 年)。

电化学研究

电化学研究已经调查了甲基黄嘌呤(包括 1,7-二甲基黄嘌呤)的氧化特性。此类研究提供了对这些化合物电化学行为的见解,这与理解它们在生物学中的作用以及在开发电化学传感器或探针中的潜在应用有关 (R. Goyal 等人,2003 年)。

毒理学评估

对黄嘌呤的安全特性已通过各种毒理学研究进行了评估。评估其在大鼠中的诱变性、遗传毒性和急性至亚慢性口服毒性的研究提供了有价值的数据,支持其在潜在治疗用途中的安全性。此类研究是开发基于对黄嘌呤的药物或评估咖啡因摄入的健康影响的基础 (M. Purpura 等人,2021 年)。

神经保护潜力

对咖啡因及其代谢物(包括对黄嘌呤)的神经保护作用的研究突出了它们在减少神经退行性疾病发生率方面的潜力。专注于海马切片中半胱氨酸摄取的研究表明,对黄嘌呤可能通过影响神经元细胞中的谷胱甘肽合成而有助于咖啡因的神经保护作用 (N. Matsumura 等人,2018 年)。

作用机制

未来方向

Paraxanthine, being a metabolite of caffeine, has similar stimulant properties. Studies indicate that, similar to caffeine, simultaneous antagonism of adenosine receptors is responsible for paraxanthine’s stimulatory effects . This suggests that paraxanthine could be a safer alternative to caffeine in humans .

属性

IUPAC Name |

1,7-dimethyl-3H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i4+1,5+1,6+1,7+1,8+1,9+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNWUDVFRNGTCO-UDYOVZSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=[15N][13C]2=[13C]1[13C](=O)[15N]([13C](=O)[15NH]2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703026 | |

| Record name | 1,7-Dimethyl(2,4,5,6-~13~C_4_,1,3,9-~15~N_3_)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine) | |

CAS RN |

1173018-79-5 | |

| Record name | 1,7-Dimethyl(2,4,5,6-~13~C_4_,1,3,9-~15~N_3_)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173018-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

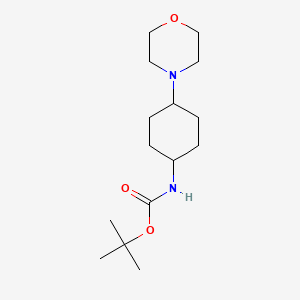

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

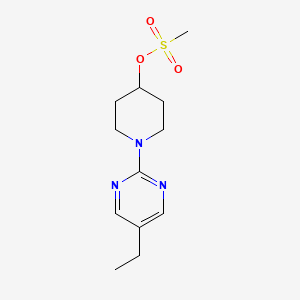

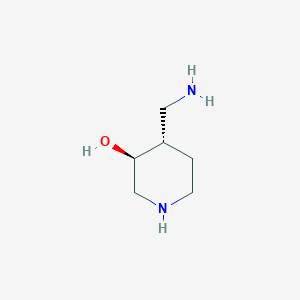

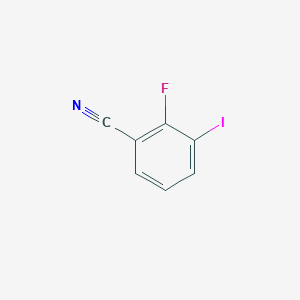

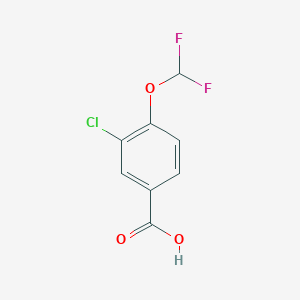

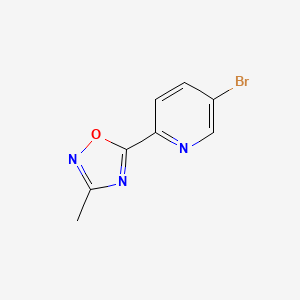

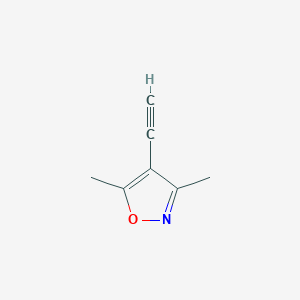

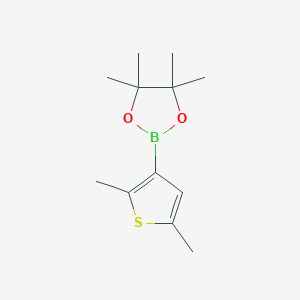

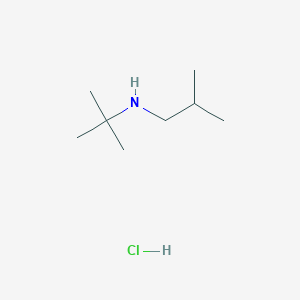

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid](/img/structure/B1442280.png)